2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate
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Overview
Description
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is a coordination compound that features a palladium ion complexed with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is of significant interest in the fields of coordination chemistry and catalysis due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the palladium ion.
Substitution: Ligand substitution reactions are common, where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium(II) complexes with different ligands .
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate has several scientific research applications:
Mechanism of Action
The mechanism by which 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate exerts its effects involves the coordination of the palladium ion with the 2,9-dimethyl-1,10-phenanthroline ligand. This coordination alters the electronic properties of the palladium ion, enabling it to participate in various catalytic cycles. The acetate ligands also play a role in stabilizing the complex and facilitating ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand similar to the one in the compound, used in various coordination complexes.
Palladium(II) acetate: A common palladium precursor in catalysis.
1,10-Phenanthroline: A parent compound of 2,9-dimethyl-1,10-phenanthroline, widely used in coordination chemistry.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is unique due to the presence of both the 2,9-dimethyl-1,10-phenanthroline ligand and the palladium ion. This combination imparts specific electronic and steric properties that enhance its catalytic activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C32H30N4O4Pd2+2 |
---|---|
Molecular Weight |
747.4 g/mol |
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
InChI Key |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
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